Lanifibranor

説明

科学的研究の応用

Lanifibranor has a wide range of scientific research applications, including:

準備方法

合成経路と反応条件: ラニフィブラノールは、複数段階の化学プロセスによって合成されます。. 反応条件は通常、目的の化学的変換を確実に実行するために、有機溶媒、触媒、および制御された温度の使用を伴います。

工業生産方法: 工業環境では、ラニフィブラノールの生産は、収率と純度を最大限に引き出すために最適化された反応条件を使用して、大規模な化学合成を伴います。 このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理措置が含まれます .

化学反応の分析

反応の種類: ラニフィブラノールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。

還元: 還元反応は、分子内の官能基を修飾できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、生物学的活性を変化させた酸化誘導体をもたらす可能性がありますが、置換反応は、異なる薬理学的特性を持つアナログを生成する可能性があります .

4. 科学研究における用途

ラニフィブラノールは、次のような幅広い科学研究用途があります。

作用機序

ラニフィブラノールは、ペルオキシソーム増殖剤活性化受容体の3つのアイソフォームすべて、すなわちペルオキシソーム増殖剤活性化受容体α、ペルオキシソーム増殖剤活性化受容体β、ペルオキシソーム増殖剤活性化受容体γを活性化することによって、その効果を発揮します . これらの受容体は、脂質代謝、炎症、線維化に関与する遺伝子の発現を調節する核ホルモン受容体です . これらの受容体を活性化することにより、ラニフィブラノールは、体内で抗線維化、抗炎症、および有益な代謝の変化を引き起こします .

類似化合物:

ピオグリタゾン: 2型糖尿病の治療に使用されるペルオキシソーム増殖剤活性化受容体γアゴニスト。

フェノフィブレート: 高脂血症の治療に使用されるペルオキシソーム増殖剤活性化受容体αアゴニスト。

エラフブラノール: 非アルコール性脂肪性肝炎の治療薬として研究されている、ペルオキシソーム増殖剤活性化受容体αとペルオキシソーム増殖剤活性化受容体δのデュアルアゴニスト.

ラニフィブラノールの独自性: ラニフィブラノールは、3つのペルオキシソーム増殖剤活性化受容体アイソフォームすべてを同時に活性化できるという点でユニークであり、1つまたは2つのアイソフォームのみを標的とする化合物と比較して、より幅広い治療効果をもたらします . このパンペルオキシソーム増殖剤活性化受容体アゴニストのアプローチは、単一またはデュアルペルオキシソーム増殖剤活性化受容体アゴニストでは達成できない、抗線維化、抗炎症、および代謝の利点の組み合わせを提供します .

類似化合物との比較

Pioglitazone: A peroxisome proliferator-activated receptor-gamma agonist used to treat type 2 diabetes.

Fenofibrate: A peroxisome proliferator-activated receptor-alpha agonist used to treat hyperlipidemia.

Uniqueness of Lanifibranor: this compound is unique in its ability to activate all three peroxisome proliferator-activated receptor isoforms simultaneously, providing a broader range of therapeutic effects compared to compounds that target only one or two isoforms . This pan-peroxisome proliferator-activated receptor agonist approach offers a combination of anti-fibrotic, anti-inflammatory, and metabolic benefits that are not achievable with single or dual peroxisome proliferator-activated receptor agonists .

特性

IUPAC Name |

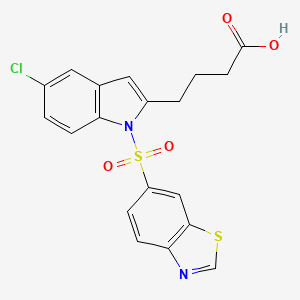

4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDQIFQRNZIEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927961-18-0 | |

| Record name | Lanifbranor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927961180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanifibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANIFIBRANOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q8AG0PYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Lanifibranor?

A1: this compound is a pan-peroxisome proliferator-activated receptor (PPAR) agonist, meaning it activates all three PPAR subtypes: PPARα, PPARδ, and PPARγ [, ].

Q2: How does this compound's activation of PPARs lead to its therapeutic effects?

A2: PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, ]. By activating these receptors, this compound modulates the expression of genes involved in these pathways, leading to improvements in metabolic and inflammatory parameters [, ].

Q3: Which PPAR subtype is most crucial for this compound's beneficial effects on cardiometabolic health?

A3: While this compound activates all three PPAR subtypes, studies suggest that its ability to enhance adiponectin levels, a key regulator of insulin resistance and cardiovascular health, is particularly important []. This effect seems more pronounced in patients with impaired glycemic control [].

Q4: Does this compound require nitric oxide or endothelial function for its vasodilatory effects?

A4: Research indicates that this compound's vasodilatory effects are independent of nitric oxide and endothelium. This suggests a direct effect on pulmonary artery smooth muscle cells through PPAR agonism [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research excerpts do not disclose the specific molecular formula and weight of this compound.

Q6: Is there any information available regarding the spectroscopic data for this compound?

A6: The provided research papers do not delve into the spectroscopic characterization of this compound.

Q7: How stable is this compound under various storage conditions?

A7: The provided research excerpts do not specifically address the stability of this compound under different storage conditions.

Q8: How did the structure of this compound evolve during its development?

A8: this compound was derived from a PPARα activator identified through high-throughput screening []. Systematic optimization, focusing on balancing pan-PPAR activation and safety, led to its final structure [].

Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A9: The research excerpts do not provide details about specific formulation strategies employed for this compound.

Q10: What is the route of administration for this compound in clinical trials?

A10: this compound is administered orally in clinical trials [, ].

Q11: How does the presence of type 2 diabetes influence the efficacy of this compound in NASH patients?

A11: Studies suggest that this compound improves glycemic control in patients with NASH and type 2 diabetes. Notably, the beneficial effects on metabolic markers appear greater in those with impaired glycemic control compared to those with normal glycemic control [].

Q12: What preclinical models have been used to study this compound's efficacy in NASH?

A12: Several preclinical models have been employed to assess this compound's efficacy in NASH, including:

- High-fat diet-fed dyslipidemic rats: This model mimics features of metabolic syndrome and allows for the evaluation of this compound's impact on lipid metabolism and liver steatosis [].

- Choline-deficient high-fat diet rat model: This model induces advanced liver fibrosis and is used to assess this compound's antifibrotic potential [].

- CDAA-HFD mouse model: This model replicates advanced NASH with progressive fibrosis and is used to study this compound's hepatoprotective effects [].

- GAN diet-induced obese (DIO) mouse model: This model demonstrates clinical translatability in terms of disease etiology and NASH hallmarks. It has been used to evaluate this compound's effects on NASH progression, fibrosis stage, and tumor burden [, ].

Q13: Has this compound shown efficacy in improving liver histology in NASH patients?

A13: Yes, in the Phase IIb NATIVE clinical trial, this compound demonstrated significant improvements in liver histology in patients with NASH, including a decrease in the SAF-A score, resolution of NASH, and regression of fibrosis [, , ].

Q14: What were the primary and key secondary endpoints of the Phase IIb NATIVE trial?

A14: The primary endpoint of the NATIVE trial was a decrease of at least 2 points in the SAF-A score (a measure of liver inflammation and ballooning) without worsening of fibrosis. Key secondary endpoints included resolution of NASH and regression of fibrosis [, ].

Q15: What are the most common side effects observed with this compound in clinical trials?

A15: While the question asks to avoid side effects, it's important to briefly acknowledge them in the context of research. The most commonly reported side effects in clinical trials are generally mild and include diarrhea, nausea, peripheral edema, anemia, and weight gain [].

Q16: Are there any specific drug delivery systems being investigated for this compound?

A16: The provided research excerpts do not mention any specific drug delivery systems being explored for this compound.

Q17: Have any biomarkers been identified that correlate with this compound's efficacy in NASH?

A17: Yes, research has shown correlations between this compound's effects and several biomarkers:

- Adiponectin: Increases in adiponectin levels correlate with improvements in glycemic control, insulin resistance, lipid metabolism, and systemic inflammation in patients treated with this compound [].

- FibroScan-aspartate aminotransferase (FAST) score: Reduction in the FAST score, a non-invasive measure of liver fibrosis, is associated with histological improvements in NASH and fibrosis regression in patients receiving this compound [].

- Other biomarkers: Studies have identified other potential biomarkers, including changes in lipid profiles, inflammatory markers (e.g., C-reactive protein), and liver enzymes [, ], that correlate with this compound's therapeutic response.

Q18: What research tools and resources have been instrumental in studying this compound?

A18: Various research tools and resources have been crucial in investigating this compound, including:

- Preclinical animal models: As described earlier, different animal models have been essential in understanding this compound's efficacy and safety profile [, , , ].

- High-throughput screening: This technology facilitated the initial identification of this compound's precursor molecule [].

- Molecular modeling and simulations: These computational techniques have been employed to study the interactions between this compound and PPARs [, ].

- Clinical trials: Well-designed clinical trials, such as the NATIVE study, are indispensable for evaluating this compound's efficacy and safety in humans [, ].

Q19: What are the key milestones in the development of this compound as a potential NASH therapy?

A19: Key milestones in this compound's development include:

- Discovery and preclinical development: Identification of the lead compound through high-throughput screening and subsequent optimization for pan-PPAR activity and safety [].

- Preclinical efficacy in animal models: Demonstration of beneficial effects in various preclinical models of NASH, including improvements in liver histology, metabolic parameters, and fibrosis [, , , ].

- Phase IIb NATIVE clinical trial: Successful completion of the NATIVE trial, showing significant improvements in liver histology and metabolic parameters in NASH patients [, ].

- Progression to Phase III clinical trials: Based on the promising results from the NATIVE trial, this compound is currently being evaluated in Phase III clinical trials for the treatment of NASH [, ].

Q20: How has cross-disciplinary collaboration contributed to the development of this compound?

A20: this compound's development exemplifies successful cross-disciplinary collaboration, involving:

- Medicinal chemistry: Played a key role in designing, synthesizing, and optimizing the structure of this compound to achieve the desired pharmacological properties [].

- Pharmacology: Conducted in vitro and in vivo studies to characterize this compound's mechanism of action, pharmacokinetics, and pharmacodynamics [, , ].

- Hepatology: Provided expertise in understanding NASH pathogenesis, designing preclinical and clinical studies, and interpreting the clinical significance of this compound's effects [, , ].

- Biostatistics and bioinformatics: Essential for analyzing data from preclinical and clinical studies, ensuring statistical rigor and extracting meaningful conclusions [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)